molecular formula C16H13NO2 B186200 2,6-Dimethylphenylphthalimide CAS No. 20730-99-8

2,6-Dimethylphenylphthalimide

Cat. No.: B186200
CAS No.: 20730-99-8
M. Wt: 251.28 g/mol
InChI Key: KDCNGAZTEPFIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylphenylphthalimide is an N-substituted phthalimide derivative characterized by an isoindole-1,3-dione core with a 2,6-dimethylphenyl group attached to the nitrogen atom. Phthalimides are widely used in polymer synthesis, pharmaceuticals, and materials science due to their thermal stability, electronic properties, and reactivity . The 2,6-dimethylphenyl substituent likely enhances steric hindrance and electron-donating effects, influencing crystallinity, solubility, and applications in high-performance polymers or drug design .

Properties

CAS No.

20730-99-8

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C16H13NO2/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16(17)19/h3-9H,1-2H3

InChI Key

KDCNGAZTEPFIKL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3C2=O

Other CAS No.

20730-99-8

Synonyms

2,6-dimethylphenylphthalimide

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Routes : High-purity N-substituted phthalimides often require controlled conditions, as seen in 3-chloro-N-phenyl-phthalimide synthesis . The dimethyl variant may necessitate similar precision to avoid steric hindrance issues.
  • Computational Insights: Density functional theory (DFT) studies on related compounds (e.g., acetamide derivatives) reveal stable geometries and non-linear optical properties , suggesting avenues for exploring 2,6-Dimethylphenylphthalimide’s electronic behavior.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.